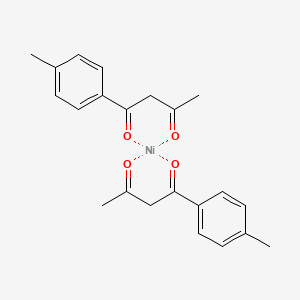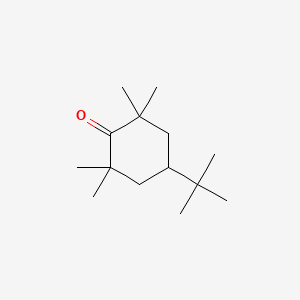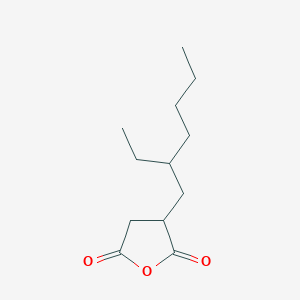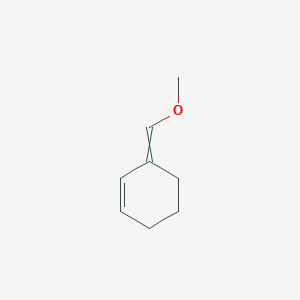
Trioctylphosphane;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioctylphosphane;hydrobromide is an organophosphorus compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties, which make it valuable in both research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trioctylphosphane;hydrobromide can be synthesized through the reaction of trioctylphosphine with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to trioctylphosphine under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trioctylphosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trioctylphosphine oxide.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction conditions vary depending on the specific reducing agent.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions. The reaction conditions depend on the nucleophile and the desired product.
Major Products
Oxidation: Trioctylphosphine oxide.
Reduction: Various reduced forms of the compound, depending on the reducing agent used.
Substitution: A wide range of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Trioctylphosphane;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of trioctylphosphane;hydrobromide involves its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in redox reactions, transferring electrons to or from other molecules. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trioctylphosphine: Similar in structure but lacks the bromide ion.
Triphenylphosphine: Another organophosphorus compound with different alkyl groups.
Trioctylphosphine oxide: The oxidized form of trioctylphosphine.
Uniqueness
Trioctylphosphane;hydrobromide is unique due to its combination of the phosphine and bromide functionalities. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to act as both a ligand and a reagent in various reactions makes it a versatile tool in chemical research and industrial applications.
Eigenschaften
CAS-Nummer |
51641-25-9 |
|---|---|
Molekularformel |
C24H52BrP |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
trioctylphosphane;hydrobromide |
InChI |
InChI=1S/C24H51P.BrH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H |
InChI-Schlüssel |
XGBNFIXISYGBKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)






![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)
![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
